3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine
Description
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine is a fluorinated tertiary amine characterized by a butylamine backbone substituted with a 4-fluorophenyl group and two methyl groups at the 1- and 3-positions. While direct literature on this compound is sparse, its structural features align with pharmacologically active amines, particularly those targeting neurotransmitter systems. The fluorophenyl moiety is a common motif in pharmaceuticals due to fluorine’s electronegativity and metabolic stability . The dimethyl-butylamine chain may influence lipophilicity and bioavailability, though specific data for this compound remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 |
InChI Key |
WEJFOBMXDDEWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,3-dimethylbutylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,3-dimethylbutylamine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the phenyl ring or the amine group, often using agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include imines or oxides.
Reduction: Products include reduced phenyl derivatives or amines.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and related derivatives highlight key differences in pharmacological behavior, synthesis, and physicochemical properties. Below is a comparative analysis based on available evidence:
Citalopram-Related Compounds
references 4-[4-Dimethylamino-1-(4’-fluorophenyl)-1-hydroxy-1-butyl]-3-hydroxymethyl benzonitrile (Citalopram related compound B), a citalopram impurity. Key distinctions include:
- Functional Groups : The citalopram analog contains a hydroxyl group, benzonitrile, and a tertiary amine, whereas 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine lacks hydroxyl and nitrile groups. These absences likely reduce polarity, increasing logP and membrane permeability .
- Pharmacological Implications : Citalopram analogs act as serotonin reuptake inhibitors (SSRIs). The absence of the benzonitrile group in the target compound may diminish SSRI activity but could enhance selectivity for other targets, such as trace amine-associated receptors (TAARs).
Halogen-Substituted Amines
Compounds like [3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine () share structural similarities but differ in halogen substitution and aromatic systems:
- Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing aryl rings and reducing metabolic degradation .
- Aromatic Systems : The pyridine ring in the bromophenyl analog introduces nitrogen-based hydrogen bonding, absent in the target compound’s phenyl group. This difference may affect solubility and interaction with polar binding pockets.
Chlorinated Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide () diverges significantly in backbone structure but shares halogenated aryl groups:
- Core Structure : The phthalimide scaffold confers rigidity and planar geometry, contrasting with the flexible butylamine chain of the target compound.
- Applications : Phthalimides are polymer precursors, whereas tertiary amines like this compound are more likely to exhibit bioactivity.
Comparative Data Table
Biological Activity
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine, a compound featuring a fluorinated phenyl group and a dimethylbutylamine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines and its potential as a pharmacological agent.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably, it has been tested against different human cancer cell lines using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).
Case Studies and Findings
- Cytotoxic Activity Against Cancer Cell Lines :
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- Modifications to the phenyl ring and the butylamine chain significantly affect the biological activity. For instance, substituting the fluorine atom with other halogens resulted in varying degrees of cytotoxicity. Compounds with trifluoromethyl groups exhibited enhanced metabolic stability and activity compared to their fluorinated counterparts .
Data Table: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 20 | Induction of pro-apoptotic proteins |
| HCT116 | 15 | Inhibition of Bcl-2 |
Pharmacological Implications
The promising anticancer activity of this compound suggests potential therapeutic applications. Its ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapies.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:
-
Alkylation : Reaction with methyl iodide in THF at 0–5°C yields quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride in dichloromethane produces the corresponding amide derivative.
Table 1: Representative Alkylation/Acylation Conditions
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I | THF | 0–5°C | 82 | |
| Acylation | AcCl | CH₂Cl₂ | RT | 75 |
Condensation Reactions
The amine participates in Schiff base formation with aldehydes or ketones. For instance:
-
Reaction with benzaldehyde in ethanol under reflux generates an imine derivative.
-
Condensation with cyclic ketones (e.g., cyclohexanone) requires acidic catalysis (e.g., p-TsOH) .
Halogenation Reactions
The primary amine undergoes halogenation using agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):
-
Chlorination : SOCl₂ in toluene at 20–30°C converts the amine to 1-chloro-3-(4-fluoro-phenyl)-1,3-dimethylbutane .
-
Bromination : PBr₃ in dichloromethane yields the corresponding bromo derivative .
Key Conditions :
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, though the fluorine substituent remains intact.
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the amine to a nitro compound, albeit with moderate yields.
Nucleophilic Aromatic Substitution (NAS)
Table 2: NAS Reaction Parameters
| Nucleophile | Solvent | Temperature | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 4-Boc-piperidine | H₂O/HPMC | 100°C | 22 | 95 | |
| N,N-Dimethylamine | DMF | 80°C | 24 | 77 |
Complexation with Metal Catalysts
The amine acts as a ligand in coordination chemistry, forming complexes with transition metals like titanium. For example:
-
Reaction with TiCl₄ in THF yields a titanium-amine complex, characterized by ¹H NMR and X-ray crystallography .
Urea and Carbamate Formation
Interaction with isocyanates (e.g., 4-chlorophenyl isocyanate) in dichloromethane produces urea derivatives .
Example Reaction :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine, and what intermediates are critical?
- Methodology :
- Palladium-catalyzed cross-coupling : Used to introduce the fluorophenyl group via intermediates like 1-(4-fluoro-phenyl)-3-methylindole ().
- Reductive amination : Adaptable from fluorinated ethylamine syntheses (e.g., using 4-fluoroaniline and ketone precursors) ( ).
- Key Intermediates :
- Allylamine derivatives (e.g., N-allyl-(2-bromo-phenyl)-amine) ().
- Silane-protected intermediates (e.g., tert-butyldimethylsilanol derivatives) for steric control ().
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for fluorophenyl-prop-2-en-1-one analogs ().
- NMR spectroscopy : NMR identifies fluorine environment; NMR confirms methyl and butylamine groups ( ).
- Data Table :
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| NMR | δ -110 to -115 ppm (fluorophenyl) | |
| X-ray | C-F bond length: ~1.35 Å |
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation ( ).
- Storage : Store in inert, dry conditions at -20°C to prevent degradation ( ).
- Spill management : Neutralize with silica-based absorbents; avoid aqueous washdown ( ).
Advanced Research Questions
Q. How can conflicting reaction yields in different solvent systems be resolved?
- Methodology :
- Solvent screening : Compare polar aprotic solvents (e.g., DMF, THF) for imine formation efficiency ().
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps ().
- Data Table :
| Solvent | Yield (%) | Reaction Time (hr) | Reference |
|---|---|---|---|
| DMF | 48 | 23 | |
| THF | 32 | 36 |
Q. What strategies enable enantiomeric resolution of this chiral amine?
- Methodology :
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients ( ).
- Enzymatic resolution : Lipase-mediated acylation of racemic mixtures ( ).
Q. How does the 4-fluoro substituent influence reactivity compared to non-fluorinated analogs?
- Methodology :
- Electrophilicity assays : Compare Friedel-Crafts acylation rates with chlorophenyl analogs ().
- Computational modeling : DFT calculations to assess electron-withdrawing effects ().
Q. What in silico tools predict environmental impact or toxicity?
- Methodology :
- EPA DSSTox : Models bioaccumulation potential using logP and topological polar surface area ().
- ECOSAR : Predicts aquatic toxicity based on functional groups ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
